bis-(1,3-Dithian-2-yl)methane-d2
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Overview
Description
Bis-(1,3-Dithian-2-yl)methane-d2: is a deuterated compound with the molecular formula C9H14D2S4 and a molecular weight of 254.50 g/mol . This compound is primarily used in proteomics research and is known for its stability and solubility in organic solvents such as chloroform, dichloromethane, and ethyl acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-(1,3-Dithian-2-yl)methane-d2 typically involves the deuteration of bis-(1,3-Dithian-2-yl)methane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions: Bis-(1,3-Dithian-2-yl)methane-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent hydrocarbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Parent hydrocarbon.
Substitution: Various substituted dithiane derivatives.
Scientific Research Applications
Chemistry: Bis-(1,3-Dithian-2-yl)methane-d2 is used as a stable isotope-labeled compound in various chemical studies, including reaction mechanism investigations and kinetic isotope effect studies .
Biology: In biological research, the compound is utilized in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds within biological systems .
Medicine: The compound’s deuterated nature makes it valuable in drug development and pharmacokinetic studies, where it helps in understanding the metabolism and distribution of deuterium-labeled drugs .
Industry: In the industrial sector, this compound is used in the production of high-purity chemicals and materials, particularly in the field of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of bis-(1,3-Dithian-2-yl)methane-d2 involves the incorporation of deuterium atoms into the molecular structure, which can alter the compound’s chemical and physical properties. The presence of deuterium can affect reaction rates, stability, and metabolic pathways, making it a valuable tool in various scientific studies .
Comparison with Similar Compounds
Bis-(1,3-Dithian-2-yl)methane: The non-deuterated version of the compound.
Bis-(1,3-Dithian-2-yl)methane-d: A partially deuterated version with only one deuterium atom.
Uniqueness: Bis-(1,3-Dithian-2-yl)methane-d2 is unique due to its complete deuteration, which provides distinct advantages in terms of stability and isotopic labeling. This makes it particularly valuable in studies requiring precise isotopic tracing and kinetic isotope effect analysis .
Properties
Molecular Formula |
C9H16S4 |
---|---|
Molecular Weight |
254.5 g/mol |
IUPAC Name |
2-[dideuterio(1,3-dithian-2-yl)methyl]-1,3-dithiane |
InChI |
InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2/i7D2 |
InChI Key |
DCJKPLNHQJEQOL-RJSZUWSASA-N |
Isomeric SMILES |
[2H]C([2H])(C1SCCCS1)C2SCCCS2 |
Canonical SMILES |
C1CSC(SC1)CC2SCCCS2 |
Origin of Product |
United States |
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